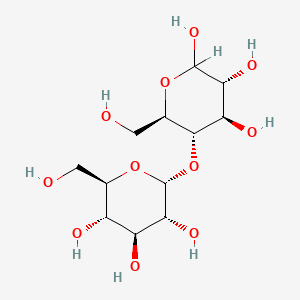
beta-Maltose
Übersicht
Beschreibung
INTRODUCTION Beta-Maltose is a disaccharide composed of two glucose molecules connected by an alpha-1,4-glycosidic bond. It is an important component of the human diet, as it is found in many foods such as wheat, rye, and barley. This compound is also a major component of the starch hydrolysate fraction of malt and is used as a dietary supplement in many countries. The structure and properties of this compound make it an important molecule in many scientific and medical applications. SYNTHESIS METHOD this compound is synthesized by the enzymatic hydrolysis of starch. Starch is a polysaccharide composed of two glucose molecules linked by alpha-1,4-glycosidic bonds. Enzymes such as amylase are used to break down the bonds between glucose molecules, resulting in the production of this compound. This compound can also be synthesized chemically by the acid-catalyzed hydrolysis of maltose. SCIENTIFIC RESEARCH APPLICATIONS In Vivo this compound has been used in various scientific research studies as a model substrate for in vivo studies. It has been used to study the metabolic effects of carbohydrates on the liver, as well as to study the effects of dietary carbohydrates on glucose homeostasis. This compound has also been used in studies to investigate the effects of dietary carbohydrates on insulin secretion and insulin sensitivity. In Vitro this compound has been used in various in vitro studies to investigate the effects of carbohydrates on the metabolism of cells. It has been used to study the effects of carbohydrates on cell proliferation, cell cycle progression, and cell differentiation. This compound has also been used to investigate the effects of carbohydrates on the expression of genes involved in metabolic pathways. MECHANISM OF ACTION this compound is broken down by the enzyme maltase into two glucose molecules, which are then absorbed by the small intestine and transported to the liver. In the liver, the glucose molecules are metabolized to produce energy. This compound is also metabolized by the enzyme glucokinase, which converts the glucose molecules into glucose-6-phosphate, which is then further metabolized to produce energy. BIOLOGICAL ACTIVITY this compound has been shown to have a variety of biological activities. It has been shown to increase the secretion of insulin and to reduce the levels of glucose in the blood. This compound has also been shown to increase the production of glucagon, which is an important hormone involved in the regulation of glucose homeostasis. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of insulin, which is an important hormone involved in the regulation of glucose homeostasis. This compound has also been shown to increase the production of glucagon, which is an important hormone involved in the regulation of glucose homeostasis. In addition, this compound has been shown to increase the secretion of bile acids, which are important for the digestion and absorption of fats. PHARMACODYNAMICS this compound has been shown to have a variety of pharmacodynamic effects. It has been shown to increase the secretion of insulin, which is an important hormone involved in the regulation of glucose homeostasis. This compound has also been shown to increase the production of glucagon, which is an important hormone involved in the regulation of glucose homeostasis. In addition, this compound has been shown to increase the secretion of bile acids, which are important for the digestion and absorption of fats. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS The use of this compound in laboratory experiments offers a number of advantages. It is a readily available substrate, is inexpensive, and can be easily incorporated into laboratory protocols. Additionally, this compound is a safe and non-toxic molecule, making it suitable for use in a variety of experimental settings. However, this compound also has some limitations. It is not as metabolically active as other carbohydrates, and it is not as readily absorbed by the body as other carbohydrates. FUTURE DIRECTIONS 1. Further research is needed to determine the effects of this compound on other metabolic pathways, such as lipid metabolism. 2. Further research is needed to determine the effects of this compound on the immune system. 3. Studies are needed to investigate the effects of this compound on other tissues, such as the brain and the heart. 4. Research is needed to determine the effects of this compound on the gut microbiota. 5. Studies are needed to investigate the effects of this compound on energy metabolism. 6. Research is needed to determine the effects of this compound on the development of chronic diseases, such as diabetes and obesity. 7. Studies are needed to investigate the effects of this compound on the growth and development of infants and children. 8. Further research is needed to determine the effects of this compound on the absorption of other nutrients, such as vitamins and minerals. 9. Research is needed to determine the effects of this compound on the production of hormones, such as insulin and glucagon. 10. Studies are needed to investigate the effects of this compound on the regulation of appetite and satiety. 11. Research is needed to determine the effects of this compound on the development of food allergies and intolerances. 12. Studies are needed to investigate the effects of this compound on the metabolism of other carbohydrates, such as sucrose and fructose. 13. Research is needed to determine the effects of this compound on the absorption of drugs and other molecules in the body. 14. Studies are needed to investigate the effects of this compound on the production of short-chain fatty acids. 15. Research is needed to determine the effects of this compound on the regulation of blood pressure.
Wissenschaftliche Forschungsanwendungen
Biomanufacturing Applications
Beta-Maltose, a disaccharide, has shown promising applications in biomanufacturing. A study by Li et al. (2022) explored the stoichiometric conversion of maltose for biomanufacturing through in vitro synthetic enzymatic biosystems. They developed an in vitro synthetic enzymatic reaction module for converting maltose to glucose 6-phosphate (G6P). This process facilitated the efficient production of bioelectricity and fructose 1,6-diphosphate (FDP), demonstrating new potential applications for maltose in biomanufacturing.
Enzymatic Activity and Substrate Interaction
Research has revealed insights into the enzymatic activity associated with this compound. Tsumuraya et al. (1990) found that maltose phosphorylase, which was previously considered specific for beta-D-glucopyranosyl phosphate, can catalyze reactions involving beta-D-glucosyl fluoride and alpha-D-glucose to produce alpha-maltose. This indicates that the interaction of the axial 1-OH group of the disaccharide donor or sugar acceptor is crucial for effective catalysis by maltose phosphorylase, as reported in their study published in the Archives of Biochemistry and Biophysics.
Maltose Metabolism in Lactic Acid Bacteria
Qian et al. (1997) studied maltose metabolism in Lactococcus lactis and discovered a maltose-inducible and glucose-repressible beta-phosphoglucomutase (beta-PGM) involved in converting beta-glucose 1-phosphate to glucose 6-phosphate. Their work, published in Microbiology, revealed that beta-PGM is not only involved in maltose degradation but also plays a role in metabolizing other carbohydrates.
MalY Enzyme in E. Coli and Maltose Repression
A study by Zdych et al. (1995) in Journal of Bacteriology focused on MalY, a gene in Escherichia coli involved in the maltose system. MalY, which contains enzymatic activity of a beta C-S lyase (cystathionase), was found to play a role in the repression of maltose system genes.
Biochemical Analysis and Sensing Applications
Medintz et al. (2003) developed a fluorescence resonance energy-transfer (FRET) sensing system for maltose based on E. coli maltose binding protein. Their study, detailed in Bioconjugate Chemistry, demonstrates the potential application of this compound in biochemical analysis and sensing technologies.
Maltose Transport and Metabolism in E. coli
Boos and Shuman (1998) provided a comprehensive overviewof the maltose/maltodextrin system in Escherichia coli, focusing on transport, metabolism, and regulation. As reported in their study in Microbiology and Molecular Biology Reviews, this system is crucial for the uptake and metabolism of glucose polymers, which are preferred nutrients for E. coli. The study emphasizes the importance of maltose in bacterial metabolism and its regulatory mechanisms.
Applications in Molecular Mobility Studies
Shirke et al. (2005) utilized phosphorescence from erythrosin B dispersed in amorphous films of maltose to monitor molecular mobility. Their research, published in The Journal of Physical Chemistry B, provides insights into the thermal activation modes of maltose and maltitol, contributing to our understanding of molecular mobility in these substances.
Enzyme Purification and Food Industry Applications
Teotia et al. (2001), in their study in Enzyme and Microbial Technology, demonstrated that sweet potato beta-amylase, used in maltose syrup production, can be efficiently purified using affinity precipitation with alginate. This highlights the practical application of this compound in the food industry, particularly in enzyme purification processes.
Wirkmechanismus
Target of Action
Beta-Maltose is primarily acted upon by the enzyme β-amylase (BMY) . This enzyme is found in some plants and a few microorganisms . The major activity of β-amylase is the production of maltose by the hydrolytic degradation of starch .
Mode of Action
This compound interacts with its target, β-amylase, through a process of hydrolysis . The enzyme β-amylase hydrolyzes α,1-4 glycosidic linkages in starch and related polysaccharides . This process releases maltose, continuing until the entire chain is cleaved or the enzyme encounters blockage by a physical or chemical irregularity in the chain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the starch degradation pathway . In this pathway, complex carbohydrates like starch are broken down into simpler sugars such as glucose and maltose . This process is crucial for the conversion of stored starch into simple sugars, which are then used to produce energy or in the making of essential complex molecules by anabolic pathways .
Pharmacokinetics
It is known that β-maltose is the metabolically active anomer of maltose . A sufficient gradient of β-Maltose exists between the chloroplast and cytosol to allow for passive transport of maltose out of chloroplasts at night .
Result of Action
The result of this compound’s action is the production of maltose from the hydrolytic degradation of starch . This process is crucial for the conversion of stored starch into simple sugars, which are then used to produce energy or in the making of essential complex molecules by anabolic pathways .
Action Environment
The activities of β-amylase, the enzyme that acts on this compound, are regulated by various environmental stimuli including stress of drought, cold, and heat . In plants, the enzyme is coded by nine BAM genes, whereas in most bacteria, BMY enzymes are coded by the spoII gene family . The activities of these genes are in turn controlled by various compounds . Production and inhibition of the microbial BMY is regulated by the activation and inactivation of various BAM genes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Beta-Maltose is produced by the action of the enzyme beta-amylase, which cleaves the alpha-1,4-glycosidic linkages of starch from the non-reducing end . This enzyme exhibits high specificity for soluble starch, followed by corn starch .
Cellular Effects
In the context of cellular effects, this compound is a major form of carbon exported from the chloroplast at night as a result of transitory starch breakdown . It influences cell function by providing the plant with carbohydrate during the night when sugars cannot be made by photosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with beta-amylase. The reducing glucose of maltose is in the beta-form, hence, the name beta-amylase . This enzyme recognizes and hydrolyzes maltotetraose substrate, thereby liberating maltose .
Temporal Effects in Laboratory Settings
It is known that this compound levels are low during the day but are much higher at night .
Metabolic Pathways
This compound is involved in the metabolic pathway of starch degradation. It interacts with the enzyme beta-amylase, which cleaves the alpha-1,4-glycosidic linkages of starch .
Transport and Distribution
This compound is transported out of chloroplasts at night . A sufficient gradient of this compound exists between the chloroplast and cytosol to allow for passive transport of maltose out of chloroplasts .
Subcellular Localization
This compound is localized in the chloroplast, where it is involved in the breakdown of transitory starch . Its activity is influenced by its subcellular localization, with its concentration being greater in the chloroplast than in the cytosol .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of beta-Maltose can be achieved through the condensation of two glucose molecules. This can be accomplished using a variety of methods, including enzymatic and chemical synthesis. Enzymatic synthesis is preferred due to its high selectivity and mild reaction conditions.", "Starting Materials": [ "Glucose", "Enzyme (e.g. beta-amylase)" ], "Reaction": [ "Glucose is converted to glucose-1-phosphate using an enzyme such as hexokinase or glucokinase.", "Glucose-1-phosphate is converted to glucose-6-phosphate using an enzyme such as phosphoglucomutase.", "Glucose-6-phosphate is converted to beta-D-glucose-1,4-mannose using an enzyme such as phosphomannose isomerase.", "Beta-D-glucose-1,4-mannose is converted to beta-maltose using an enzyme such as beta-amylase." ] } | |
| 69-79-4 | |
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2S,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4+,5+,6+,7-,8-,9-,10-,11-,12-/m1/s1 |
InChI-Schlüssel |
GUBGYTABKSRVRQ-KEUNEUHJSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Siedepunkt |
Decomposes (NIOSH, 2024) decomposes Decomposes |
Dichte |
1.27 to 1.61 (NIOSH, 2024) 1.27-1.61 |
melting_point |
102-103 °C |
| 14641-93-1 69-79-4 |
|
Physikalische Beschreibung |
White odorless crystals; [Mallinckrodt Baker MSDS] |
Löslichkeit |
780.0 mg/mL |
Synonyme |
Maltose |
Dampfdruck |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


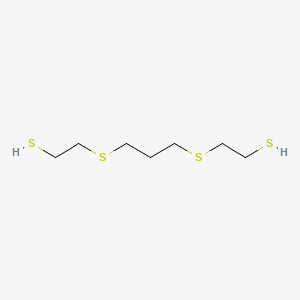
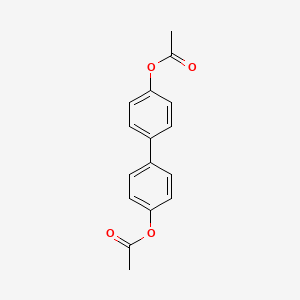

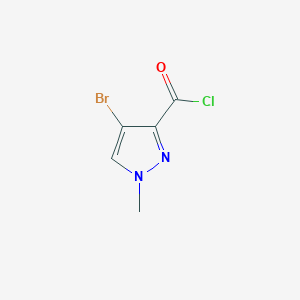
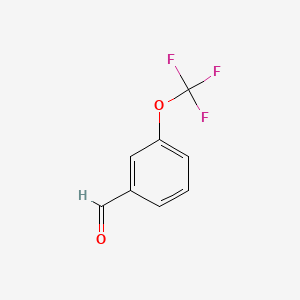

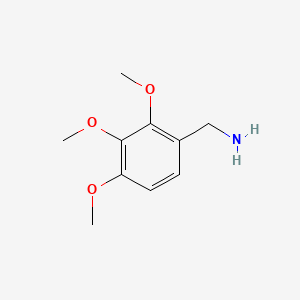
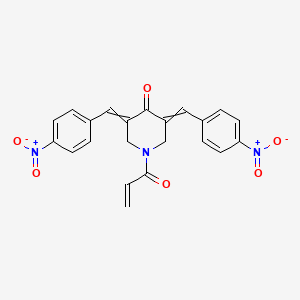
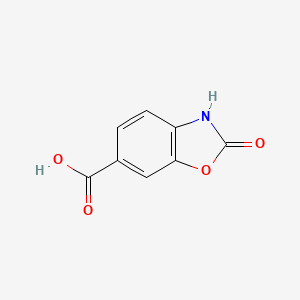
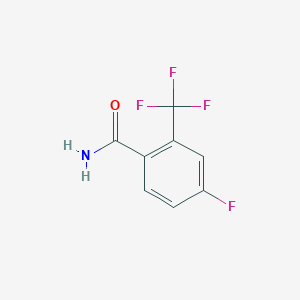

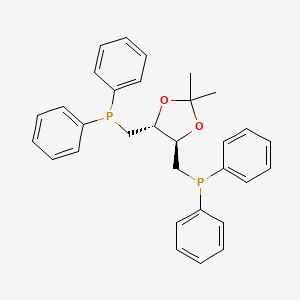
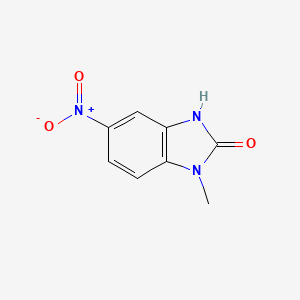
![5-(Chloroacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B1330815.png)
